

A Technical Guide to Cyanine5.5 NHS Ester: Properties and Applications in Research

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Compound of Interest

Compound Name: Cyanine5.5 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties, bioconjugation, and application of Cyanine5.5 (Cy5.5) NHS ester, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based detection methods.

Core Properties of Cyanine5.5 NHS Ester

Cyanine5.5 is a fluorescent dye that belongs to the cyanine family. It is characterized by its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes Cy5.5 an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.^{[1][2]} The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH₂) on biomolecules such as proteins, antibodies, and peptides.^{[3][4]}

Spectral Characteristics

The key spectral properties of **Cyanine5.5 NHS ester** are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and other imaging modalities.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-684 nm	[5][6]
Emission Maximum (λ_{em})	~693-710 nm	[5][7]
Molar Extinction Coefficient (ϵ)	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[5][6][8]
Quantum Yield (Φ)	~0.2 - 0.28	[5][6][8][9]

Experimental Protocol: Labeling of IgG Antibodies with Cyanine5.5 NHS Ester

This protocol provides a general procedure for the covalent labeling of Immunoglobulin G (IgG) antibodies with **Cyanine5.5 NHS ester**. Optimization may be required for different proteins and desired degrees of labeling.

Materials

- IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
- **Cyanine5.5 NHS ester**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
- Purification column (e.g., Sephadex® G-25)
- Reaction tubes
- Pipettes and tips

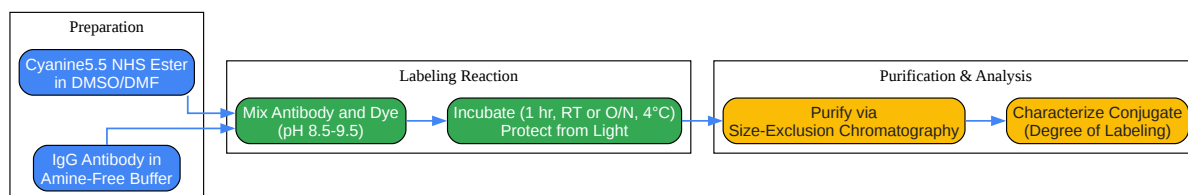
Procedure

- Antibody Preparation:
 - Ensure the antibody solution is at a concentration of 2-10 mg/mL.[4][10]

- The buffer should be free of primary amines (e.g., Tris) and ammonium salts.[11]
- Adjust the pH of the antibody solution to 8.5-9.5 using 1 M Sodium Bicarbonate buffer.[4][11]
- Dye Preparation:
 - Dissolve the **Cyanine5.5 NHS ester** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[11] This solution should be prepared fresh.
- Labeling Reaction:
 - Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is typically used. For many proteins, a molar ratio of 8:1 (dye:protein) is a good starting point for mono-labeling.[2][12]
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature or overnight on ice, protected from light.[2][11]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25).[11]
 - Elute the conjugate using a suitable buffer (e.g., PBS pH 7.4). The first colored fraction will be the labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy5.5 (~675 nm).

Visualizing Experimental and Biological Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.



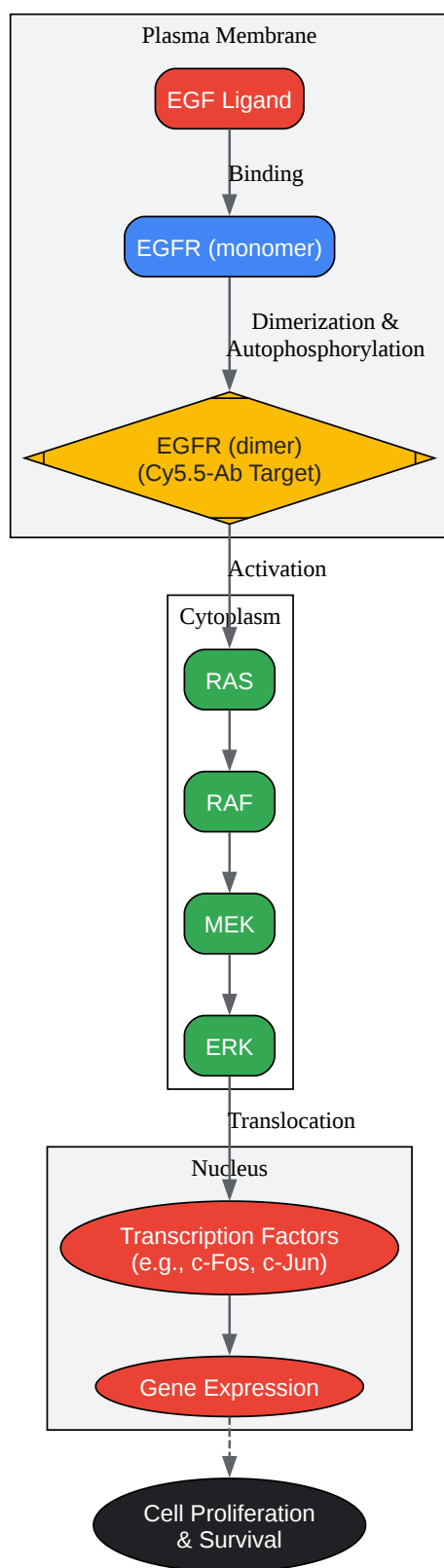
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Caption: Workflow for labeling an IgG antibody with **Cyanine5.5 NHS ester**.

Application in Signaling Pathway Analysis

Cy5.5-labeled antibodies are powerful tools for visualizing and quantifying components of signaling pathways in both fixed and living cells, as well as in whole organisms for in vivo imaging.[2][10] One such pathway that can be investigated is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.

A Cy5.5-labeled anti-EGFR antibody can be used to track the receptor's localization, internalization, and downstream signaling events upon ligand binding.



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Caption: Simplified EGFR signaling pathway initiated by EGF binding.

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